N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent under basic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chloro-substituted benzene derivative reacts with the piperazine intermediate.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dithioester.
Coupling of the Thiophene and Piperazine Moieties: The final step involves coupling the thiophene ring with the piperazine intermediate through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-pyrrolecarboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Properties
IUPAC Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-2-20-8-10-21(11-9-20)16-13(18)5-3-6-14(16)19-17(22)15-7-4-12-23-15/h3-7,12H,2,8-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUCMBYBGXMHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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